molecular formula C14H20BrN3O2 B8590804 tert-butyl 6-(4-bromo-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate

tert-butyl 6-(4-bromo-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No. B8590804
M. Wt: 342.23 g/mol
InChI Key: MGOKQGAXEZXVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-(4-bromo-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate is a useful research compound. Its molecular formula is C14H20BrN3O2 and its molecular weight is 342.23 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C14H20BrN3O2

Molecular Weight

342.23 g/mol

IUPAC Name

tert-butyl 6-(4-bromopyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C14H20BrN3O2/c1-13(2,3)20-12(19)17-8-14(9-17)4-11(5-14)18-7-10(15)6-16-18/h6-7,11H,4-5,8-9H2,1-3H3

InChI Key

MGOKQGAXEZXVEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)N3C=C(C=N3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromopyrazole (111 mg, 0.755 mmol) in DMF (dry, 2.5 mL) was added NaH (60 wt % in oil, 33 mg, 0.82 mmol) in portions at 0° C. under N2. The mixture was stirred at 0° C. for 15 min, the ice-bath was removed. The mixture was stirred at room temperature for 90 min. tert-butyl 6-((methylsulfonyl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate (200 mg, 0.686 mmol) was added in one portion. The mixture was stirred at room temperature for 1 h, then 80° C. for 18 hrs. The mixture was concentrated in vacuo to give the residue which was dissolved in DCM (30 mL). A saturated solution of NH4Cl (30 mL) was added. The layers were separated. The aqueous phase was extracted with DCM (2×30 mL). The combined organic phase was dried over anhydrous Na2SO4 and then concentrated to give the crude residue which was purified by CombiFlash (40 g silica gel column, Hexane/EtOAc) to afford tert-butyl 6-(4-bromo-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate (74 mg, 31%) as a white solid.
Quantity
111 mg
Type
reactant
Reaction Step One
Name
Quantity
33 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

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